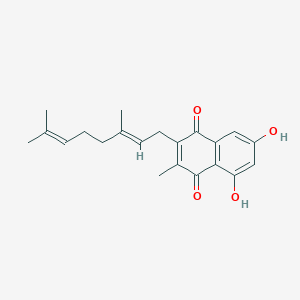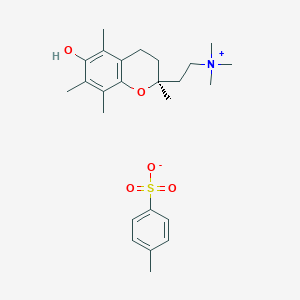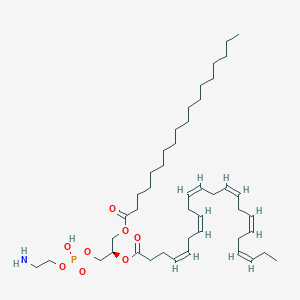
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituents at positions 1 and 2 are specified as octadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid and an octadecanoic acid. It is a tautomer of a 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine zwitterion.
PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as PE(18:0/22:6) or 1-stearoyl-2-docosahexaenoyl-gpe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from PS(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from PS(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
Aplicaciones Científicas De Investigación
Liquid Chromatography and Mass Spectrometry
1-Octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine and related phospholipids have been studied using high-performance liquid chromatography (HPLC) and fast atom bombardment (FAB) mass spectrometry. This research has helped in identifying the molecular weights, branching, and double bonds in the fatty acyl chains of these phospholipids, contributing to our understanding of their structural characteristics (Dasgupta et al., 1987).
Calorimetric Study of Binary Mixtures
Calorimetric studies have been conducted on binary mixtures of 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine and similar lipids. These studies provide insights into the miscibility and phase behavior of these lipids in different states, such as liquid-crystalline and gel-state bilayers (Lin et al., 1995).
Phase Behavior in Lipid Mixtures
Research on the phase behavior of lipid mixtures containing 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine has contributed to the understanding of lipid phase separations in membranes. This is crucial for comprehending the structural organization and functional dynamics of biological membranes (Dumaual et al., 2000).
Interaction with Cholesterol
Studies have shown that docosahexaenoic acid-containing phospholipids like 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine may play a role in promoting lateral segregation within membranes into cholesterol-rich and cholesterol-poor lipid microdomains. This finding is significant for understanding the role of cholesterol in membrane structure and function (Shaikh et al., 2003).
Synthesis and Structural Analysis
The synthesis and structural analysis of novel conjugated polyene fatty acids, including those related to 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine, have been studied in marine green algae. This research enhances our understanding of the diversity and complexity of fatty acids in nature (Mikhailova et al., 1995).
Magic-Angle Spinning NMR Studies
Magic-angle spinning NMR studies on molecules like 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine have contributed to our understanding of the molecular organization in multibilayers formed by these phospholipids. Such studies are pivotal in elucidating the detailed structural characteristics of these compounds (Halladay et al., 1990).
Propiedades
Nombre del producto |
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine |
|---|---|
Fórmula molecular |
C45H78NO8P |
Peso molecular |
792.1 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C45H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-42,46H2,1-2H3,(H,49,50)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t43-/m1/s1 |
Clave InChI |
XYYHNDVKALDFHQ-OXHZBIAZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






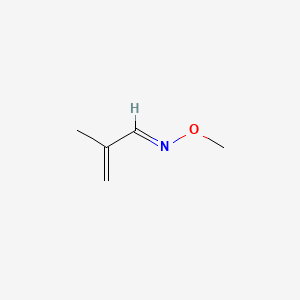
![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)
![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)

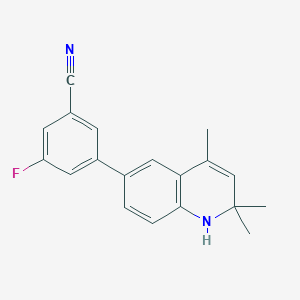
![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)
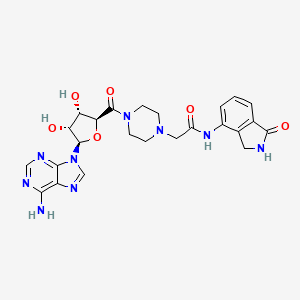
![N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide](/img/structure/B1240675.png)
